1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
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Overview
Description
1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride is a compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
One common synthetic route includes the reaction of a thioamide with an α-haloketone to form the thiazole ring, which is then coupled with a pyridine derivative under suitable conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and pyridine rings.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents used in these reactions include oxidizing agents like hypervalent iodine compounds, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride include:
- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride
- (1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride
These compounds share structural similarities but differ in the heterocyclic rings attached to the pyridine moiety. The unique combination of the thiazole and pyridine rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2648941-65-3 |
---|---|
Molecular Formula |
C9H11Cl2N3S |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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